molecular formula C11H19NO5 B2525015 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid CAS No. 1207175-98-1

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid

Cat. No.: B2525015
CAS No.: 1207175-98-1
M. Wt: 245.275
InChI Key: HVEKIHJCDPRFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . This compound is characterized by the presence of an oxetane ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butoxycarbonyl group also provides a protective function, allowing selective reactions at other sites .

Biological Activity

The compound 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid, also known as Boc-amino oxetan-3-yl acetic acid, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 1207175-98-1
  • Purity : Typically >95% in commercial preparations .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets due to the presence of the oxetane ring and the amino acid moiety. The compound may exhibit effects similar to other amino acid derivatives, potentially influencing metabolic pathways and exhibiting anti-inflammatory or antimicrobial properties.

Antimicrobial Activity

Research has indicated that compounds with structural similarities to this compound can possess significant antimicrobial properties. For instance, studies on oxazole derivatives have shown promising results against various bacterial strains:

CompoundMIC (µg/ml)Target Organisms
Example A1.6Candida albicans
Example B0.8E. coli
Example C3.2Staphylococcus aureus

These findings suggest that the oxetane structure may enhance the compound's ability to penetrate microbial membranes or interfere with essential cellular processes .

Case Studies

  • Antibacterial Activity : A study involving substituted oxazole derivatives demonstrated that certain derivatives exhibited significant antibacterial activity against E. coli and S. aureus. The inhibition zones were measured in mm, showing that some compounds outperformed standard antibiotics like ampicillin .
  • Antifungal Activity : In another investigation, derivatives similar to this compound were tested against fungal pathogens such as Candida species and Aspergillus niger. Results indicated effective inhibition at concentrations as low as 1.6 µg/ml for certain compounds, highlighting their potential as antifungal agents .

Pharmacological Potential

The biological activity of this compound suggests a range of pharmacological applications:

  • Antimicrobial Agents : Given its structural features, it may serve as a lead compound for developing new antibiotics.
  • Anti-inflammatory Drugs : The amino acid component could imply potential in modulating inflammatory responses.

Properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(4-8(13)14)6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEKIHJCDPRFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.